BENGHE Foundational & Exploratory

Check Availability & Pricing

Avidinorubicin: A Technical Guide to its
Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Avidinorubicin

Cat. No.: B15565211

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avidinorubicin is a unique anthracycline antibiotic distinguished by its potent inhibitory activity
against thrombin-induced platelet aggregation. Isolated from Streptomyces avidinii, its complex
molecular architecture, featuring two novel aminosugar moieties, sets it apart from other
members of the anthracycline class. This technical guide provides a comprehensive overview
of the molecular structure, physicochemical properties, and known biological activities of
Avidinorubicin. It includes a detailed summary of its discovery, isolation, and structural
elucidation, alongside available experimental data. While its primary reported activity is in the
realm of hematology, the guide also explores its potential mechanisms of action in the context
of the broader anthracycline family, which are well-known for their anticancer properties. This
document is intended to serve as a foundational resource for researchers and drug
development professionals interested in the further study and potential therapeutic application
of Avidinorubicin.

Molecular Structure and Physicochemical
Properties

Avidinorubicin is a large and complex glycosidic molecule. Its structure was elucidated
through a combination of spectroscopic methods, including mass spectrometry and nuclear
magnetic resonance (NMR).
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Molecular Structure

The core of Avidinorubicin is a tetracyclic aglycone, characteristic of anthracyclines. Attached
to this core are two units of a novel aminosugar, named avidinosamine. This distinguishes it
from decilorubicin, a related compound where these positions are occupied by decilonitrose
groups.[1]

The IUPAC name for Avidinorubicin is 4-((6-((4-amino-6-((4-amino-6-((4-(dimethylamino)-11-
((5-(dimethylamino)-4-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)oxy)-3,10,13,15-tetrahydroxy-
6,13-dimethyl-9,16-dioxo-3,4,5,6,9,11,12,13,14,16-decahydro-2H-2,6-epoxytetracenol1,2-
bJoxocin-5-yl)oxy)-2,4-dimethyltetrahydro-2H-pyran-3-yl)oxy)-2,4-dimethyltetrahydro-2H-pyran-
3-yl)oxy)-4-methoxy-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-oxobutanoic acid.

Physicochemical Data

A summary of the key physicochemical properties of Avidinorubicin is presented in the table
below.
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Property Value Reference
Molecular Formula C60H86N4022 [1]
Molecular Weight 1215.35 g/mol

Exact Mass 1214.5734

C:59.30%, H: 7.13%, N:

Elemental Analysis
4.61%, O: 28.96%

CAS Number 135447-13-1

Not explicitly stated, but
Appearance anthracyclines are typically

colored compounds.

Solubility Data not available.

For short-term (days to

weeks), store at 0 - 4 °C. For

long-term (months to years),
Storage

store at -20 °C. The compound

should be kept dry and in the

dark.

Biological Activity and Mechanism of Action

The most prominently reported biological activity of Avidinorubicin is its ability to inhibit
platelet aggregation.

Inhibition of Platelet Aggregation

Avidinorubicin has been shown to inhibit thrombin-induced platelet aggregation with an IC50
of 7.9 uM.[1] This effect is a distinguishing feature of Avidinorubicin among anthracyclines.

Potential as an Antineoplastic Agent

While direct studies on the anticancer activity of Avidinorubicin are not readily available in the
public domain, its classification as an anthracycline suggests it may possess such properties.
Anthracyclines, as a class, are potent anticancer agents. Their primary mechanism of action
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involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By
intercalating into DNA and stabilizing the topoisomerase [I-DNA complex, they introduce DNA
strand breaks, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.

It is plausible that Avidinorubicin shares this general mechanism of action. However, without
specific experimental data, this remains a hypothesis. Further research is required to determine
if Avidinorubicin exhibits cytotoxic activity against cancer cell lines and to elucidate its specific
molecular targets.

Experimental Protocols
Isolation and Purification of Avidinorubicin

Avidinorubicin was first isolated from the cultured broth of Streptomyces avidinii (strain
NRO576). The general workflow for its isolation and purification is as follows:[1]
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Isolation and Purification of Avidinorubicin
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Isolation and Purification Workflow for Avidinorubicin.

Platelet Aggregation Inhibition Assay

The inhibitory effect of Avidinorubicin on platelet aggregation was determined using a
turbidimetric method. While the specific detailed protocol for Avidinorubicin is not fully
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described in the available literature, a general procedure for such an assay would involve the
following steps:

e Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors
and centrifuged at a low speed to separate the PRP.

o Assay Setup: A specific volume of PRP is placed in a cuvette in an aggregometer.

¢ [ncubation with Inhibitor: Avidinorubicin at various concentrations is added to the PRP and
incubated for a defined period.

 Induction of Aggregation: An aggregating agent, in this case, thrombin, is added to the
cuvette to induce platelet aggregation.

e Measurement: The change in light transmission through the cuvette is monitored over time.
As platelets aggregate, the turbidity of the sample decreases, and light transmission

increases.

o Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the
presence of Avidinorubicin to a control (without the inhibitor). The IC50 value is then
determined from the dose-response curve.

Signaling Pathways

Specific signaling pathways modulated by Avidinorubicin have not been elucidated. However,
based on the known mechanisms of other anthracyclines, several pathways are likely to be
affected, particularly in the context of potential anticancer activity.
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Potential Signaling Pathways Affected by Anthracyclines
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Hypothesized Mechanism of Action for Anthracyclines.

This diagram illustrates the generally accepted mechanism of action for anthracyclines, which
involves the inhibition of topoisomerase I, leading to DNA damage and the activation of
apoptotic signaling pathways. Whether Avidinorubicin follows this exact pathway requires
experimental verification.

Conclusion and Future Directions

Avidinorubicin is a structurally novel anthracycline with demonstrated potent anti-platelet
aggregation activity. Its discovery has opened a new avenue for research into anthracyclines
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with activities beyond their traditional role as anticancer agents. However, a significant
knowledge gap remains concerning its broader pharmacological profile.

Future research should focus on:

o Comprehensive Physicochemical Characterization: Detailed studies on solubility, stability
under various pH and temperature conditions, and formulation development are crucial for
any potential therapeutic application.

o Elucidation of Anticancer Potential: A thorough investigation of Avidinorubicin's cytotoxicity
against a panel of cancer cell lines is warranted.

e Mechanism of Action Studies: In-depth studies to identify the specific molecular targets and
signaling pathways modulated by Avidinorubicin are essential. This includes confirming its
effect on topoisomerase Il and exploring other potential mechanisms.

« In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate
the in vivo efficacy for both its anti-platelet and potential anticancer activities, as well as to
assess its safety profile, including cardiotoxicity, a known side effect of many anthracyclines.

In conclusion, Avidinorubicin represents a promising lead compound with a unique biological
activity. A multidisciplinary research effort is needed to fully unlock its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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